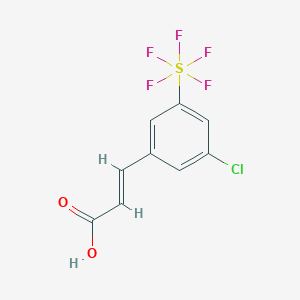

C9H6ClF5O2S

描述

属性

IUPAC Name |

3-[3-chloro-5-(pentafluoro-λ6-sulfanyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF5O2S/c10-7-3-6(1-2-9(16)17)4-8(5-7)18(11,12,13,14)15/h1-5H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADQRQYHWENNZEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501117839 | |

| Record name | Sulfate(1-), [3-(2-carboxylatoethenyl)-5-chlorophenyl]pentafluoro-, hydrogen (1:1), (OC-6-21)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501117839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240261-79-3 | |

| Record name | Sulfate(1-), [3-(2-carboxylatoethenyl)-5-chlorophenyl]pentafluoro-, hydrogen (1:1), (OC-6-21)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240261-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfate(1-), [3-(2-carboxylatoethenyl)-5-chlorophenyl]pentafluoro-, hydrogen (1:1), (OC-6-21)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501117839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Step 1: Synthesis of 3-Chloro-5-nitrotoluene

Based on patent data, a common route begins with nitration of toluene derivatives:

- Reactant: 2-methyl-4-nitroaniline

Chlorination: Using chlorinating agents such as t-butylhypochlorite or N-chlorosuccinic imide in a neutral solvent like toluene or benzene, at room temperature, to selectively chlorinate the aromatic ring (preferably at the 3-position).

Reaction conditions: Mild, neutral conditions prevent over-chlorination and ensure regioselectivity.

Outcome: Formation of 3-chloro-5-nitrotoluene with yields around 80%.

Step 2: Deamination to Obtain 3-Chloro-5-nitrotoluene

Method: Treatment with sodium nitrite in ethanol/methanol at controlled temperatures (0–10°C), followed by warming to 40–50°C, facilitates deamination of the amino group, converting it into a methyl group.

Reaction conditions: Carefully controlled to prevent side reactions.

Yield: Approximately 80%, producing the desired intermediate suitable for further functionalization.

Step 3: Reduction to 3-Chloro-5-methylphenyl

Step 4: Introduction of the Pentafluorosulfur Group

Preparation of pentafluorosulfur-substituted pyrazole: As per recent research, SF₅-pyrazole is synthesized via oxidation of SF₅-alkenes or alkynes with manganese dioxide, followed by coupling with borate derivatives to form the SF₅-substituted pyrazolyl ligands.

Coupling with aromatic precursor: The SF₅-pyrazole is reacted with the chlorinated aromatic compound, typically via nucleophilic substitution or via a palladium-catalyzed cross-coupling (e.g., Suzuki or Stille reactions), to attach the SF₅ group at the 5-position of the aromatic ring.

Step 5: Chain Extension to Form the Cinnamic Acid

Method: The substituted aromatic ring bearing the SF₅ and chloro groups undergoes a Knoevenagel condensation with malonic acid derivatives or via a Wittig reaction to extend the chain, forming the cinnamic acid backbone.

Final step: Acidification yields 3-Chloro-5-(pentafluorosulfur)cinnamic acid .

Data Table Summarizing the Preparation Methods

| Step | Reaction | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| 1 | Chlorination of 2-methyl-4-nitroaniline | T-butylhypochlorite / N-chlorosuccinic imide | Neutral, room temperature | ~80% | Regioselective chlorination at 3-position |

| 2 | Deamination | Sodium nitrite in ethanol/methanol | 0–10°C, then 40–50°C | ~80% | Converts amino to methyl group |

| 3 | Reduction | Tin chloride or Raney nickel | Ethanol, hydrogenation conditions | High | Converts nitro to methyl |

| 4 | SF₅ group attachment | SF₅-pyrazole + aromatic compound | Cross-coupling catalyzed | Variable | Attaches SF₅ at aromatic ring |

| 5 | Chain extension | Knoevenagel or Wittig reaction | Mild heating | Variable | Forms cinnamic acid backbone |

Research Findings and Notable Observations

Selectivity and Yield Optimization: Recent studies indicate that mild, neutral chlorination conditions favor regioselectivity, minimizing by-products. The use of SF₅-pyrazole derivatives in the coupling step enhances the incorporation of the pentafluorosulfur group with high efficiency.

Handling of SF₅-Substituted Intermediates: Due to their electron-withdrawing nature and steric bulk, SF₅ groups require careful handling, typically under inert atmosphere, to prevent decomposition or side reactions.

Environmental and Safety Considerations: The synthesis involves hazardous reagents like chlorinating agents and SF₅ compounds, which necessitate proper safety protocols, including fume hoods and protective equipment.

化学反应分析

3-Chloro-5-(pentafluorosulfur)cinnamic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of 3-Chloro-5-(pentafluorosulfur)cinnamic acid can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This compound can undergo substitution reactions where the chlorine atom or the pentafluorosulfur group is replaced by other functional groups.

科学研究应用

Organic Synthesis

Building Block for Complex Molecules

3-Chloro-5-(pentafluorosulfur)cinnamic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its reactive double bond and halogenated aromatic ring make it particularly valuable for cross-coupling reactions, often facilitated by catalysts such as palladium or nickel. These reactions enable the formation of carbon-carbon bonds with other organic compounds, which is essential in developing new materials and pharmaceuticals.

Medicinal Chemistry

Precursor for Pharmaceutical Development

In medicinal chemistry, this compound is explored as a precursor for synthesizing drugs with potential anticoagulant and antimicrobial properties. Researchers utilize various chemical transformations, including halogenation and sulfonation, to create derivatives that exhibit enhanced biological activity. The compound's unique structure allows for modifications that can lead to improved efficacy against specific biological targets.

Materials Science

Development of Advanced Materials

The unique properties of 3-Chloro-5-(pentafluorosulfur)cinnamic acid make it suitable for developing advanced materials such as polymers and coatings. Its fluorinated nature contributes to enhanced thermal stability and chemical resistance in materials applications. This compound is being investigated for its potential use in high-performance coatings that require durability and resistance to harsh environments .

Environmental Science

Pollution Remediation

Research indicates that fluorinated compounds like 3-Chloro-5-(pentafluorosulfur)cinnamic acid may play a role in pollution remediation efforts. The compound is being studied for its ability to degrade organic pollutants through advanced oxidation processes. Its application in catalytic systems aims to enhance the breakdown of contaminants in water, contributing to environmental cleanup strategies .

Chromatography and Spectroscopy

Analytical Applications

In analytical chemistry, this compound is used as a standard or reagent in chromatographic methods to separate and identify chemical substances. It is particularly valuable in high-performance liquid chromatography (HPLC) systems where it acts as a UV-absorbing agent, facilitating the detection and quantification of various analytes .

Enzyme Inhibition Studies

Biochemical Research

The compound is also studied for its potential role as an enzyme inhibitor affecting biochemical pathways in microorganisms and cancer cells. Assays measuring enzyme activity in the presence of this compound help elucidate its biochemical interactions and potential therapeutic applications .

Synthesis of Nanomaterials

Nanotechnology Applications

Research into the use of 3-Chloro-5-(pentafluorosulfur)cinnamic acid in synthesizing nanomaterials is ongoing, focusing on its potential to create nanoparticles with specific functionalities that can be utilized in drug delivery systems and other advanced applications .

Summary Table of Applications

| Field | Application | Methods Used |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Cross-coupling reactions using palladium or nickel catalysts |

| Medicinal Chemistry | Precursor for pharmaceuticals | Chemical transformations like halogenation and sulfonation |

| Materials Science | Development of advanced materials | Formulation of polymers and coatings with enhanced properties |

| Environmental Science | Pollution remediation | Catalytic degradation of organic pollutants |

| Chromatography | Analytical applications | HPLC systems utilizing as a UV-absorbing agent |

| Enzyme Inhibition Studies | Investigation of enzyme inhibition effects | Assays measuring enzyme activity with potential inhibitors |

| Nanotechnology | Synthesis of functional nanoparticles | Research into nanoparticle creation for drug delivery systems |

作用机制

The mechanism of action of 3-Chloro-5-(pentafluorosulfur)cinnamic acid involves its interaction with specific molecular targets and pathways. The presence of the chlorine atom and the pentafluorosulfur group can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions may result in the modulation of enzymatic activities or the alteration of cellular processes .

相似化合物的比较

Comparison with Similar Compounds

Structural and Electronic Properties

The SF₅ and Cl substituents distinguish this compound from other cinnamic acid derivatives. Key comparisons include:

| Compound | Substituents | Molecular Weight | Predicted LogP | Electronic Effects |

|---|---|---|---|---|

| 3-Chloro-5-(pentafluorosulfur)cinnamic acid | Cl (position 3), SF₅ (5) | ~318.6* | High (~4.7) | Strong electron-withdrawing (EWG) |

| Cinnamic acid | H (positions 3, 5) | 148.16 | ~1.9 | Neutral |

| 3-(Trifluoromethyl)cinnamic acid | CF₃ (position 3) | 204.13 | ~3.2 | Moderate EWG |

| 3-Fluoro-5-(pentafluorosulfur)cinnamic acid | F (position 3), SF₅ (5) | ~302.6* | ~4.5 | EWG (less steric bulk than Cl) |

*Estimated based on structural analogs .

- SF₅ vs.

- Cl vs. F : Chlorine’s larger atomic radius may increase steric hindrance compared to fluorine, affecting binding interactions in biological systems .

Environmental Degradation

Cinnamic acid’s aromatic structure delays microbial mineralization compared to glucose or starch . The SF₅ and Cl substituents likely exacerbate this resistance due to increased hydrophobicity and reduced susceptibility to enzymatic attack .

Research Findings on Related Compounds

- Metabolic Pathways: Aspergillus niger degrades cinnamic acid via non-oxidative decarboxylation (enzymes CdcA, PadA) . Fluorinated analogs like the target compound may resist such pathways due to steric and electronic hindrance.

- Cellular Protection : Cinnamic acid derivatives (e.g., coumarin, cinnamic alcohol) protect β-cells from oxidative stress by upregulating Nrf2 and suppressing apoptosis markers (e.g., caspase-3) . The SF₅ group’s EWG effects could modulate similar pathways but require experimental validation.

- Anticoagulant Activity : Cinnamic acid derivatives in Melastoma malabathricum exhibit anticoagulant properties, though activity depends on hydroxylation patterns . The absence of hydroxyl groups in the target compound may limit such effects.

生物活性

3-Chloro-5-(pentafluorosulfur)cinnamic acid is a specialized organic compound notable for its potential biological activities, particularly in the fields of drug development and enzyme inhibition. This article explores its biological activity, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

3-Chloro-5-(pentafluorosulfur)cinnamic acid has the molecular formula C₉H₆ClF₅O₂S. Its structure features a chlorine atom at the 3-position of the cinnamic acid framework, along with a pentafluorosulfur group, which enhances its chemical reactivity and potential biological applications. The unique combination of halogen and fluorinated sulfur groups may influence its interactions with biological targets.

Biological Activity Overview

The biological activity of 3-Chloro-5-(pentafluorosulfur)cinnamic acid can be categorized into several key areas:

Comparative Analysis

To better understand the uniqueness of 3-Chloro-5-(pentafluorosulfur)cinnamic acid, a comparison with similar compounds is presented below:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cinnamic Acid | C₉H₈O₂ | Basic structure without halogens or fluorinated groups. |

| 3-Fluoro-5-(pentafluorosulfur)cinnamic acid | C₉H₆F₆O₂S | Contains fluorine but lacks chlorine. |

| 4-Chloro-cinnamic Acid | C₉H₇ClO₂ | Chlorine at the para position; lacks fluorinated sulfur. |

| 3-Bromo-cinnamic Acid | C₉H₇BrO₂ | Bromine substitution instead of chlorine. |

The presence of both chlorine and a pentafluorosulfur group in 3-Chloro-5-(pentafluorosulfur)cinnamic acid distinguishes it from these compounds, potentially enhancing its reactivity and biological activity.

Research Findings and Case Studies

Recent studies have highlighted the potential applications of cinnamic acid derivatives in various fields:

- Antibacterial Activity : Research indicates that cinnamic acid derivatives exhibit varying degrees of antibacterial activity against resistant strains of bacteria such as Enterococcus spp. In vitro studies have shown that certain derivatives can significantly inhibit biofilm formation and reduce minimum inhibitory concentrations (MIC) when combined with traditional antibiotics .

- Enzyme Inhibition Studies : Investigations into enzyme inhibition have demonstrated that compounds structurally related to 3-Chloro-5-(pentafluorosulfur)cinnamic acid can affect biochemical pathways in microorganisms and cancer cells. These studies often utilize assays to evaluate the effectiveness of these compounds as potential therapeutic agents.

- Synthesis of Nanomaterials : The compound is also being explored for its role in synthesizing nanomaterials, which could lead to innovative applications in drug delivery systems or environmental remediation efforts.

常见问题

Basic Research Questions

Q. What are the recommended synthetic strategies for 3-chloro-5-(pentafluorosulfur)cinnamic acid, and how do substituent positions influence reaction outcomes?

- Methodological Answer : The synthesis of cinnamic acid derivatives typically involves esterification or coupling reactions. For chloro and fluorosulfur substituents, Friedel-Crafts alkylation/oxidation (for halogenation) and thiol-ene click chemistry (for sulfur-based groups) are viable. Substituent position effects, such as the 3-chloro and 5-pentafluorosulfur groups, can sterically hinder or electronically modulate reactivity. Computational tools (e.g., DFT) should be used to predict regioselectivity and optimize conditions .

Q. Which analytical techniques are critical for characterizing 3-chloro-5-(pentafluorosulfur)cinnamic acid?

- Methodological Answer : Nuclear magnetic resonance (NMR) is essential for confirming substituent positions (e.g., NMR for fluorine, / NMR for chlorine). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography or IR spectroscopy can confirm functional groups (e.g., carboxylic acid, sulfur linkages). Structural databases like PubChem provide reference spectra for cross-validation .

Q. How does the pentafluorosulfur group influence the compound’s solubility and stability in biological assays?

- Methodological Answer : The pentafluorosulfur group enhances lipophilicity, potentially improving membrane permeability but reducing aqueous solubility. Stability under physiological pH can be tested via HPLC or UV-Vis spectroscopy. Comparative studies with non-fluorinated analogs (e.g., 3-chloro-5-mercaptocinnamic acid) are recommended to isolate the fluorosulfur group’s effects .

Advanced Research Questions

Q. What computational approaches are suitable for elucidating the binding mechanism of 3-chloro-5-(pentafluorosulfur)cinnamic acid with target enzymes like tyrosinase?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions between the compound and tyrosinase’s catalytic copper center. Focus on the chlorine’s steric effects and the fluorosulfur group’s electron-withdrawing properties. Validate predictions with mutagenesis studies (e.g., substituting key residues like His263 in tyrosinase) .

Q. How do electronic effects of the pentafluorosulfur group modulate the compound’s reactivity in photoaffinity labeling or prodrug activation?

- Methodological Answer : Density functional theory (DFT) calculations (Gaussian 09) can quantify electron-withdrawing effects on the carboxylic acid’s pKa. Experimental validation via pH-dependent UV-Vis or fluorescence quenching assays under simulated physiological conditions (e.g., PBS buffer at pH 7.4) is critical. Compare activation barriers with non-fluorinated analogs .

Q. What strategies address contradictions in reported bioactivity data for halogenated cinnamic acid derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols using recombinant human tyrosinase (vs. mushroom-derived) and control for off-target effects via competitive inhibition assays. Meta-analyses of IC values across studies (using tools like RevMan) can identify confounding variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。